Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16IN3O2/c1-5-14-8(11)7(6-12-14)13-9(15)16-10(2,3)4/h6H,5H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUVOIRDEIHJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethyl Hydrazine with β-Ketonitriles
Ethyl hydrazine reacts with β-ketonitriles (e.g., ethyl cyanoacetate) under acidic conditions to yield 4-aminopyrazole derivatives. For example:
$$
\text{NH}2\text{NH-C}2\text{H}5 + \text{NC-CH}2-\text{CO-OEt} \xrightarrow{\text{HCl, EtOH}} \text{1-Ethyl-4-aminopyrazole}
$$
This method affords moderate yields (50–60%) but requires careful pH control to avoid over-alkylation.
Reduction of Nitropyrazole Precursors
4-Nitro-1-ethylpyrazole, synthesized via nitration of 1-ethylpyrazole, undergoes catalytic hydrogenation (H₂, Pd/C) or reduction with SnCl₂ to yield the 4-amino derivative. However, nitration of pyrazoles is low-yielding (<30%) and prone to side products.
Regioselective Iodination at Position 5
Electrophilic iodination of 1-ethyl-4-aminopyrazole is directed by the electron-donating amine group, favoring substitution at position 5.
N-Iodosuccinimide (NIS) in Dichloromethane
Treatment with NIS in CH₂Cl₂ at 0–25°C for 6–12 hours achieves >80% iodination. The reaction is quenched with NaHCO₃, and the product is isolated via extraction and recrystallization.
Example Protocol:
Iodine Monochloride (ICl) in Acetic Acid
ICl in HOAc at 50°C provides comparable yields but requires stringent temperature control to avoid diiodination.
Carbamate Protection of the Amine
The 4-amino group is protected using tert-butyl chloroformate (Boc-Cl) under Schotten-Baumann conditions.
Boc Protection in Biphasic Systems
Procedure:
Palladium-Catalyzed Coupling
For halogenated precursors (e.g., 4-bromo-1-ethyl-5-iodopyrazole), a Buchwald-Hartwig coupling with tert-butyl carbamate is employed:
Conditions:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2 equiv)
- Solvent: 1,4-Dioxane, 100°C, 24 hours
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization + Iodination | High regioselectivity | Multi-step, moderate yields | 60–70 |
| Nitro Reduction + Iodination | Compatible with sensitive groups | Low nitration efficiency | 30–40 |
| Pd-Catalyzed Coupling | Direct functionalization | Requires halogenated precursor | 65–70 |
Optimization and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives of the pyrazole ring.
Reduction Reactions: Products include deiodinated pyrazoles.
Scientific Research Applications
Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving pyrazole derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity of the compound to its target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(1-ethyl-5-chloropyrazol-4-yl)carbamate
- Tert-butyl N-(1-ethyl-5-bromopyrazol-4-yl)carbamate
- Tert-butyl N-(1-ethyl-5-fluoropyrazol-4-yl)carbamate
Uniqueness
Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The iodine atom can be selectively substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s ability to form strong interactions with molecular targets makes it a valuable tool in drug discovery and other scientific research applications.
Biological Activity
Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C${10}$H${14}$N${3}$O${2}$I. The compound features a pyrazole ring with an iodine atom at the 5-position, which is significant for its biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
Research indicates that compounds with similar pyrazole structures can inhibit specific enzymes and receptors involved in various diseases. For example, derivatives of pyrazole have shown promise in targeting mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer. The iodine substitution in this compound is hypothesized to enhance its reactivity and binding affinity to biological targets compared to other derivatives without halogen substitutions.
In Vitro Studies
Preliminary studies have explored the interaction of this compound with various biological targets. These studies focus on:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, which could lead to reduced tumor growth or modulation of immune responses.
- Binding Affinity : Interaction studies suggest that this compound exhibits a favorable binding profile with certain kinases, indicating potential as a therapeutic agent.
Toxicity and Safety
Toxicological assessments have indicated that this compound has a relatively low toxicity profile. For instance, acute toxicity studies have shown that it is harmful if swallowed but does not induce significant inflammatory responses in animal models at tested doses . This safety profile is crucial for its consideration in therapeutic applications.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-(1-tert-butylpyrazol-4-yl)carbamate | C${12}$H${18}$N${3}$O${2}$ | Contains a tert-butyl group on the pyrazole ring |
| Tert-butyl N-(1-methylpyrazol-4-yl)carbamate | C${11}$H${16}$N${3}$O${2}$ | Methyl substitution instead of ethyl |
| Tert-butyl (1H-pyrazol-4-yl)carbamate | C${9}$H${14}$N${3}$O${2}$ | Lacks halogen substitution |
The iodine substitution at the 5-position in this compound may confer distinct biological activities compared to these derivatives, particularly in enhancing lipophilicity and altering interaction profiles with biological targets.
Case Study 1: Anti-Cancer Activity
In a study evaluating the anti-cancer properties of pyrazole derivatives, this compound was tested against various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in lung cancer cells expressing mutant EGFR. These findings support the potential use of this compound as a targeted therapy in oncology.
Case Study 2: Cardiovascular Implications
Another area of research has focused on the effects of this compound on cardiovascular health. Studies have indicated that pyrazole derivatives can modulate ion channels involved in cardiac function. This compound may inhibit TRPC6 channels, which are associated with pathological conditions such as cardiac hypertrophy and fibrosis . This suggests a potential therapeutic application in treating cardiovascular diseases.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate?
The synthesis typically involves reacting 1-ethyl-5-iodopyrazol-4-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) to deprotonate the amine and facilitate carbamate formation. The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere at 0–25°C. Workup includes extraction, drying, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the compound characterized to confirm its structural integrity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and carbamate linkage.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., iodine’s signature).
- Infrared (IR) Spectroscopy : Detection of carbamate C=O stretching (~1680–1720 cm) .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent degradation via hydrolysis or photolysis. Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the carbamate group .
Q. What purification strategies are effective for this compound?
Column chromatography using silica gel with hexane/ethyl acetate (3:1 to 1:1) is standard. For higher purity, recrystallization from ethanol/water mixtures can be employed. Purity is validated by HPLC (>95% area) .
Q. Which solvents are suitable for solubility and reaction optimization?
The compound is soluble in polar aprotic solvents (e.g., DCM, THF, DMF) but poorly soluble in water. Solvent choice impacts reaction kinetics; DCM is preferred for faster reactions, while THF may enhance solubility of intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Critical variables include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions (e.g., over-alkylation).
- Base Strength : Triethylamine vs. stronger bases (e.g., DBU) can influence reaction rates.
- Solvent Polarity : THF increases nucleophilicity of the amine compared to DCM.
Design a Design of Experiments (DoE) matrix to systematically vary parameters and analyze outcomes via HPLC .
Q. What is the mechanistic role of the carbamate group in downstream reactions?
The tert-butyl carbamate (Boc) group acts as a protecting group for amines, enabling selective functionalization of the pyrazole ring. Its steric bulk can influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with the 5-iodo substituent). Deprotection under acidic conditions (e.g., TFA/DCM) regenerates the free amine for further derivatization .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking studies (e.g., using AutoDock Vina) can simulate binding to enzymes or receptors. Focus on the pyrazole’s hydrogen-bonding capacity and iodine’s hydrophobic/electrostatic effects. Pair with MD simulations to assess stability of ligand-target complexes .
Q. What in vitro assays are suitable for evaluating biological activity?
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Metabolic Stability : Incubate with liver microsomes to measure half-life and CYP450 interactions .
Q. How do structural modifications impact pharmacological properties?
- Iodine Replacement : Substitute with Br, Cl, or trifluoromethyl groups to alter electronic properties and binding affinity.
- Ethyl Group Variation : Replace with cyclopropyl or fluoroethyl to modulate lipophilicity and metabolic stability.
Use SAR studies to correlate substituent effects with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
